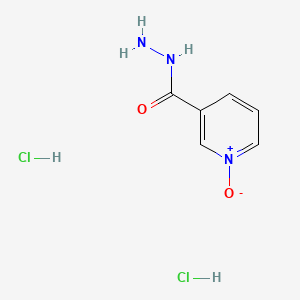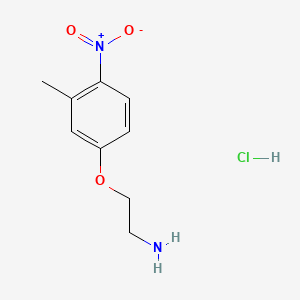![molecular formula C8H16ClNO B6607027 [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride CAS No. 2839144-43-1](/img/structure/B6607027.png)
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(aminomethyl)bicyclo[211]hexan-1-yl]methanolhydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which provides it with distinct physicochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride typically involves a multi-step process. One common method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with aminomethyl and methanol groups through subsequent reactions . Another approach involves the use of Lewis acid-catalyzed formal (3+2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions or catalytic processes that allow for the efficient synthesis of the compound in large quantities. The choice of method depends on factors such as cost, yield, and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the bicyclo[2.1.1]hexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the structure.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives of the bicyclo[2.1.1]hexane ring.
Applications De Recherche Scientifique
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its antifungal activity when incorporated into the structure of fungicides.
Industry: Utilized in the development of new materials with unique properties due to its rigid bicyclic structure.
Mécanisme D'action
The mechanism of action of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanol group can participate in various chemical reactions. The bicyclo[2.1.1]hexane core provides conformational rigidity, which can enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and methanol groups. This combination of features provides it with distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
[2-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-1-6-2-8(7,3-6)5-10;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNJWHWBRAPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606948.png)
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
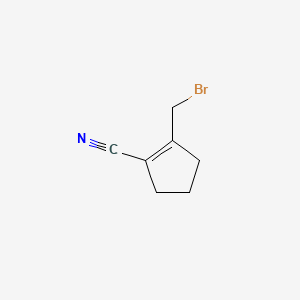

![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B6606974.png)

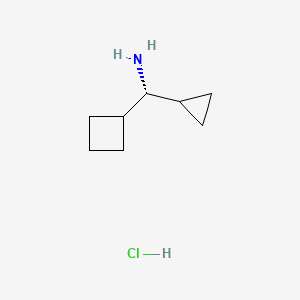
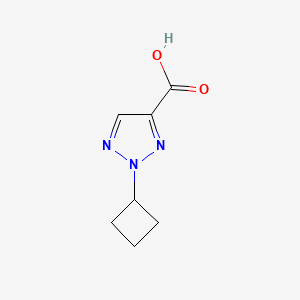
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
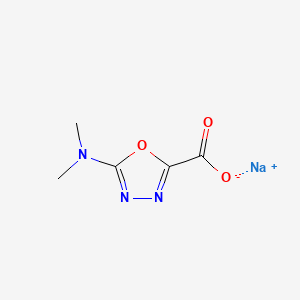
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)
